molecular formula C14H9F3O3 B6407143 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261913-14-7

3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6407143
CAS RN: 1261913-14-7
M. Wt: 282.21 g/mol
InChI Key: QVSCTJXPJHEULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid (TFMB) is a synthetic organic compound that has recently been the subject of much scientific research due to its potential applications in various fields. It is a white solid with a molecular weight of 250.27 g/mol and a melting point of 158-161 °C. TFMB has been found to be a useful intermediate in organic synthesis, as well as a potential drug target for the treatment of certain diseases.

Scientific Research Applications

3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% has been studied in a variety of scientific research fields due to its potential applications. It has been used as an intermediate in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a catalyst in the synthesis of polymers. It has also been studied as a potential drug target for the treatment of certain diseases, such as cancer and diabetes. Additionally, 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This inhibition of acetylcholinesterase may lead to increased levels of the neurotransmitter acetylcholine, which has been linked to improved memory and cognitive functioning.
Biochemical and Physiological Effects
3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This inhibition of acetylcholinesterase may lead to increased levels of the neurotransmitter acetylcholine, which has been linked to improved memory and cognitive functioning. Additionally, 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% has been found to have antioxidant and anti-inflammatory properties. It has also been found to be a potent inhibitor of the enzyme phosphodiesterase, which is involved in the regulation of cell metabolism.

Advantages and Limitations for Lab Experiments

3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and the reaction yields a white solid product with a yield of 95%. Additionally, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This makes it a useful tool in the study of the effects of acetylcholine on memory and cognitive functioning.
However, there are also some limitations to the use of 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments. One limitation is that the mechanism of action of 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% is not yet fully understood, so the effects of its inhibition of acetylcholinesterase may not be fully understood. Additionally, 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% has been found to have antioxidant and anti-inflammatory properties, which may make it difficult to study the effects of its inhibition of acetylcholinesterase in isolation.

Future Directions

The potential applications of 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% are vast, and there are many potential future directions for its research. One potential future direction is to further investigate the mechanism of action of 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% and its inhibition of acetylcholinesterase. Additionally, further research could be conducted on the antioxidant and anti-inflammatory properties of 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% and its potential applications in the treatment of various diseases. Additionally, further research could be conducted on the potential applications of 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% in the synthesis of pharmaceuticals and polymers. Finally, further research could be conducted on the potential applications of 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% in the study of the effects of acetylcholine on memory and cognitive functioning.

Synthesis Methods

3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% can be synthesized through a number of different methods. The most common and efficient method is the reaction of 4-trifluoromethylbenzaldehyde with sodium hydroxide in aqueous ethanol. This reaction yields a white solid product with a yield of 95%. Other methods of synthesis include the reaction of 4-trifluoromethylbenzaldehyde with potassium hydroxide in aqueous ethanol, the reaction of 4-trifluoromethylbenzyl chloride with sodium hydroxide, and the reaction of 4-trifluoromethylbenzyl bromide with sodium hydroxide.

properties

IUPAC Name

3-hydroxy-4-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-4-1-8(2-5-10)11-6-3-9(13(19)20)7-12(11)18/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSCTJXPJHEULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691162
Record name 2-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261913-14-7
Record name 2-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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